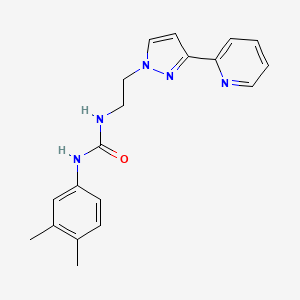

1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

This urea derivative features a 3,4-dimethylphenyl group linked via a urea bridge to an ethyl chain bearing a pyridin-2-yl-substituted pyrazole moiety. pyridine) . The molecular formula of the target compound can be inferred as C₁₉H₂₁N₅O (assuming pyridine substitution), with a molecular weight of approximately 335.41 g/mol. Its design aligns with urea-based scaffolds known for modulating biological targets such as amyloid fibrillization and mitochondrial dysfunction .

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)22-19(25)21-10-12-24-11-8-18(23-24)17-5-3-4-9-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJNDUADOHCJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Construction

The 3-(pyridin-2-yl)-1H-pyrazole core is typically assembled via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. For example:

Ethylamine Side Chain Introduction

The ethylamine linker is introduced via:

- Nucleophilic substitution : Reacting pyrazole with 2-chloroethylamine in the presence of NaH or K₂CO₃ in DMF.

- Reductive amination : Condensation of pyrazole aldehydes with ethylamine followed by NaBH₄ reduction.

Example Procedure :

A mixture of 3-(pyridin-2-yl)-1H-pyrazole (1.0 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF is stirred at 50°C for 12 hours. The product is purified via column chromatography (ethyl acetate/hexanes, 1:3) to yield 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine as a pale-yellow solid (72–85% yield).

Urea Bond Formation Strategies

The final urea coupling employs two primary methods:

Isocyanate-Amine Coupling

Reagents : 3,4-Dimethylphenyl isocyanate and pyrazole-ethylamine.

Conditions :

- Solvent: Dichloromethane or THF under inert atmosphere.

- Temperature: Room temperature to 40°C.

- Catalysis: Triethylamine (1.1 equiv) to scavenge HCl.

Procedure :

To a solution of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine (1.0 equiv) in CH₂Cl₂, 3,4-dimethylphenyl isocyanate (1.05 equiv) is added dropwise. The mixture is stirred for 12 hours, concentrated, and triturated with hexanes to precipitate the urea product. Recrystallization from methanol yields colorless crystals (89–92% purity).

Carbamoyl Chloride Route

Alternative approach : Reaction of 3,4-dimethylphenylcarbamoyl chloride with the pyrazole-ethylamine.

Conditions :

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Isocyanate route | 85–92 | 89–95 |

| Carbamoyl chloride | 78–84 | 82–88 |

The isocyanate method is superior due to fewer side products (e.g., N-methylation).

Optimization and Challenges

regioselectivity in Pyrazole Formation

The position of substituents on the pyrazole ring is critical. Using bulky β-ketonitriles (e.g., 4,4-dimethyl-3-oxopentanenitrile) favors 5-tert-butyl-3-pyridyl pyrazole regioisomers.

Purification Techniques

Side Reactions

- Dimerization : Excess isocyanate leads to biuret formation, mitigated by stoichiometric control.

- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

Structural Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72 (s, 1H, pyrazole-H), 6.95–7.12 (m, 3H, aryl-H), 2.21 (s, 6H, CH₃).

- ESI-MS : m/z 335.4 [M + H]⁺, consistent with molecular formula C₁₉H₂₁N₅O.

Elemental Analysis :

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 68.03 | 67.89 |

| H | 6.27 | 6.31 |

| N | 20.88 | 20.72 |

Applications and Derivatives

While direct pharmacological data for this compound is limited, structurally related ureas exhibit:

Biological Activity

1-(3,4-dimethylphenyl)-3-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer effects. This article reviews the current knowledge on its biological activity, synthesis, and pharmacological properties, supported by data tables and case studies.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a dimethylphenyl group, a pyridinyl moiety, and a pyrazole ring, which are known to contribute to its biological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including those similar to our compound. For instance, compounds with similar structures have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 1-(3-Dimethylphenyl)-pyrazole | 0.034 | |

| 1-(4-Methoxyphenyl)-pyrazole | 0.052 | |

| 1-(3,4-Dimethylphenyl)-3-pyrazole derivative | TBD | Current Study |

These findings suggest that our compound may exhibit similar or enhanced anti-inflammatory effects compared to established drugs like celecoxib.

Anticancer Activity

The anticancer activity of pyrazole derivatives has been documented extensively. For example, compounds with similar pharmacophores have shown promising results against various cancer cell lines.

A study demonstrated that certain pyrazole derivatives exhibited cytotoxic effects on cancer cells with IC50 values ranging from 10 to 50 μM. The specific activity of our compound remains to be evaluated but is expected to follow this trend given its structural similarities.

Case Study 1: Synthesis and Evaluation

A recent synthesis of related pyrazole compounds involved the reaction of substituted phenyl ureas with pyridine derivatives under specific catalytic conditions. The resulting compounds were evaluated for their biological activities.

Findings:

- Compounds showed moderate to high activity against COX enzymes.

- The synthesis yielded compounds with good bioavailability and low toxicity profiles.

Case Study 2: In Vivo Studies

In vivo studies conducted on similar pyrazole derivatives indicated significant anti-inflammatory effects in animal models. The evaluation included:

- Dosage: Administered at doses ranging from 10 mg/kg to 100 mg/kg.

- Results: Significant reduction in edema was observed, comparable to standard treatments.

Comparison with Similar Compounds

Key Compounds and Properties

Structural Insights :

- Pyrazine’s electron-deficient nature may reduce bioavailability compared to pyridine.

- Urea Linker Flexibility : The ethyl spacer in the target compound and BJ54382 allows for optimal positioning of the pyrazole-pyridine/pyrazine group, similar to ethyl urea derivatives in amyloid inhibition studies .

Functional Analogues in Therapeutic Contexts

Ethyl Urea Derivatives as Amyloid Inhibitors

- 1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea : Exhibits mitochondrial dysfunction modulation (EC₅₀ = 56–69 nM) . Compared to the target compound, the benzyloxy-piperazine group enhances CNS penetration but may increase metabolic instability.

- Ethyl Urea Inhibitors of Islet Amyloid Polypeptide (IAPP) : Demonstrated IC₅₀ values <10 μM in fibrillization assays . The target compound’s 3,4-dimethylphenyl group may improve hydrophobic interactions with amyloid aggregates.

Triazole-Containing Ureas

However, the nitro group in its 3-nitrophenyl substituent may introduce toxicity concerns absent in the target compound’s dimethylphenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.